1-Bromo-3,5-dimethyl-2-propan-2-yloxybenzene
Description
Properties
IUPAC Name |
1-bromo-3,5-dimethyl-2-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-7(2)13-11-9(4)5-8(3)6-10(11)12/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUVCOLTCHFWMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OC(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401245718 | |
| Record name | 1-Bromo-3,5-dimethyl-2-(1-methylethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401245718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95717-62-7 | |
| Record name | 1-Bromo-3,5-dimethyl-2-(1-methylethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95717-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3,5-dimethyl-2-(1-methylethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401245718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Reaction Mechanisms and Reactivity Profiles of 1 Bromo 3,5 Dimethyl 2 Propan 2 Yloxybenzene
Mechanistic Investigations of Carbon-Halogen Bond Reactivity
The cleavage of the C–Br bond in 1-bromo-3,5-dimethyl-2-propan-2-yloxybenzene is a critical step in its functionalization. This process can proceed through several distinct mechanistic pathways, largely dependent on the reagents and reaction conditions employed.
Oxidative addition is the cornerstone of many transition metal-catalyzed cross-coupling reactions. This step involves the insertion of a low-valent metal center, typically palladium(0) or nickel(0), into the carbon-bromine bond, leading to a higher-valent organometallic species. The generally accepted mechanism is a concerted, two-electron process.
However, for sterically encumbered substrates like this compound, the traditional concerted pathway can be kinetically hindered. Research on similarly hindered aryl halides has revealed that severe steric bulk around the C-X bond does not necessarily inhibit the reaction but can instead dramatically accelerate it by favoring an alternative radical-based mechanism over the conventional two-electron process. nih.gov The bulky substituents prevent the ideal orbital alignment required for a concerted insertion, making a stepwise, single-electron pathway more accessible. The choice of ligand on the metal center is crucial for modulating reactivity; bulky, electron-rich phosphine (B1218219) ligands are often required to promote oxidative addition for these challenging substrates. reddit.com
| Metal Catalyst | Ligand Type | Substrate Type | Key Mechanistic Feature | Reference |
|---|---|---|---|---|
| Palladium(0) | Bulky Monodentate Phosphines (e.g., Buchwald ligands) | ortho,ortho'-disubstituted Aryl Bromides | Facilitates oxidative addition by creating a reactive, low-coordinate metal center. | reddit.com |
| Palladium(0) | Pincer-type Diphosphines (e.g., Xantphos) | Heterocyclic, sterically hindered Aryl Halides | Forms highly stable catalysts, often requiring higher temperatures but preventing catalyst deactivation. | reddit.com |
| Nickel(0) | Monodentate Phosphines | ortho,ortho'-diisopropyl Aryl Iodides | Steric hindrance on the aryl halide was found to greatly accelerate the reaction rate. | nih.gov |
An alternative to the two-electron oxidative addition pathway is a mechanism involving single electron transfer (SET). In this process, the metal catalyst donates a single electron to the aryl halide, forming a radical anion. This intermediate then rapidly fragments, cleaving the carbon-halogen bond to produce an aryl radical and a halide anion.
For sterically demanding substrates, a one-electron-based halogen abstraction by a Pd(0) catalyst has been identified as an operative mechanism. nih.gov This pathway is particularly relevant for electron-rich aryl halides, where the electron density of the ring can facilitate the initial electron transfer step. Studies on nickel-catalyzed reactions have shown that the mechanism can shift between two-electron and one-electron pathways depending on the electronic properties of the ligand and the aryl halide. nih.gov Given the electron-donating nature of the methyl and isopropoxy groups on this compound, an SET mechanism is a plausible pathway, especially with highly reactive, electron-rich metal complexes.
The nucleophilic aromatic substitution (SNAr) mechanism involves the attack of a nucleophile on the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, followed by the expulsion of the leaving group. chemistrysteps.comuomustansiriyah.edu.iqlibretexts.org A critical requirement for the SNAr pathway is the presence of strong electron-withdrawing groups (such as nitro or carbonyl groups) positioned ortho or para to the leaving group. chemistrysteps.combyjus.com These groups are necessary to stabilize the negative charge of the Meisenheimer complex. pressbooks.pub
This compound is exceptionally ill-suited for the classical SNAr mechanism. Its aromatic ring is substituted with three electron-donating groups (two methyl, one isopropoxy), which destabilize the negatively charged intermediate required for this pathway. libretexts.org Simple aryl halides are generally resistant to nucleophilic substitution, and the presence of electron-donating groups further deactivates the ring toward nucleophilic attack. libretexts.orglibretexts.org Therefore, forcing this compound to undergo substitution would require extremely harsh conditions (high temperature and pressure) or a switch to a different mechanism, such as one involving radical intermediates or photoredox catalysis. pressbooks.pubresearchgate.net
Reactivity in Cross-Coupling Methodologies
The steric and electronic properties of this compound make it a challenging but feasible substrate for modern cross-coupling reactions, provided that a carefully optimized catalytic system is employed.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. libretexts.orgnih.gov The coupling of sterically hindered aryl bromides is a well-known challenge, often requiring specialized catalysts to achieve good yields. organic-chemistry.orgresearchgate.net The significant steric bulk from the ortho-isopropoxy and ortho-methyl groups in this compound would impede both the initial oxidative addition and the final reductive elimination steps of the catalytic cycle.
To overcome these steric barriers, catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) have been developed. organic-chemistry.orgacs.org These ligands promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species that can more readily undergo oxidative addition. Furthermore, their steric bulk can facilitate the final reductive elimination step to release the product.
| Aryl Bromide | Boronic Acid | Catalyst System (Pd Source + Ligand) | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Bromo-1,3-diisopropylbenzene | 2-Methylphenylboronic acid | Pd(dba)2 + S-Phos | K3PO4·H2O | Toluene | 96% | acs.org |
| 2,6-Diisopropylphenyl bromide | Phenylboronic acid | Pd(OAc)2 + Trineopentylphosphine (TNpP) | CsF | Dioxane | 94% | acs.org |
| Mesityl bromide | 2-Tolylboronic acid | Pd-NHC Complex 3a | t-BuOK | Dioxane | >99% | organic-chemistry.org |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org Like the Suzuki coupling, this reaction is sensitive to steric hindrance on the aryl halide substrate. researchgate.net The steric shielding provided by the ortho substituents in this compound would present a significant challenge for C-N bond formation.
The development of highly specialized ligands has been pivotal in extending the scope of the Buchwald-Hartwig amination to include such sterically demanding substrates. wikipedia.org Bulky dialkylbiaryl phosphine ligands (Buchwald ligands) and N-heterocyclic carbenes are particularly effective. acs.orgresearchgate.net These ligands accelerate the rate-limiting reductive elimination step, which is often slow for hindered substrates, thereby preventing catalyst decomposition and promoting higher product yields. The choice of base is also critical and is often substrate-dependent, with strong, non-nucleophilic bases like sodium tert-butoxide or lithium hexamethyldisilazide (LiHMDS) being commonly employed. libretexts.orgnih.gov
| Aryl Bromide | Amine | Catalyst System (Pd Source + Ligand) | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 2,6-Diisopropylaniline | 2-Bromo-1,3-dimethylbenzene | Pd(OAc)2 + Trineopentylphosphine (TNpP) | NaOt-Bu | Toluene | 92% | acs.org |
| 2-Bromo-1,1'-biphenyl | 9H-Carbazole | Pd2(dba)3 + IPr*OMe (bulky NHC) | LiOt-Bu | Toluene | 94% | researchgate.net |
| 4-Bromo-1H-imidazole | Aniline | Pd precatalyst + tBuBrettPhos | LHMDS | Dioxane | 85% | nih.gov |
Nickel-Catalyzed Reductive Coupling Processes
Nickel-catalyzed reductive coupling reactions provide an efficient method for the formation of carbon-carbon bonds. In the context of this compound, these processes are instrumental in coupling the aryl bromide with various alkyl halides. These reactions typically employ a nickel catalyst, often in conjunction with a reducing agent, to facilitate the coupling of two electrophilic partners. nih.govnih.gov
Recent advancements have highlighted the utility of nickel/spiro-bidentate-pyox catalyst systems for the cross-electrophile coupling of aryl bromides with primary alkyl bromides, offering a robust method for synthesizing alkylated arenes. nih.govbohrium.comrsc.org These reactions are known to tolerate a wide array of functional groups, including esters, aldehydes, ketones, and ethers. nih.govrsc.org The general mechanism for these couplings involves the formation of an alkyl radical from the alkyl electrophile and the reaction of the aryl electrophile with the nickel catalyst to form an organonickel intermediate. These two species then combine, and subsequent reductive elimination yields the desired C(sp²)–C(sp³) coupled product. orgsyn.org
The efficiency of these couplings can be influenced by the nature of the ligands and the specific reaction conditions. For instance, ligands with electron-withdrawing groups on the pyridine (B92270) ring have been shown to enhance the yield of the cross-coupling product. nih.gov While stoichiometric amounts of reducing agents like manganese or zinc are commonly used, methods employing triethylamine (B128534) (Et3N) as a terminal reductant under photoredox catalysis have also been developed, offering a milder alternative. nih.gov
Table 1: Examples of Nickel-Catalyzed Reductive Coupling Reactions of Aryl Bromides
| Aryl Bromide | Alkyl Halide | Catalyst/Reductant | Product | Yield | Reference |
|---|---|---|---|---|---|
| Substituted Aryl Bromides | Primary Alkyl Bromides | NiBr₂/L1d / Zn | Alkylated Arenes | Moderate to Excellent | nih.govbohrium.com |
| Aryl Bromides | Tertiary Alkyl Halides | Ni(II) / 4-(dimethylamino)pyridine | Products with all-carbon quaternary centers | Moderate to Excellent | acs.org |
| Aryl Bromides | Secondary Alkyl Bromides | Ni(II) / Mn | C(sp²)–C(sp³) coupled products | Good to Excellent | nih.gov |
| Aryl Bromides | Alkyl Bromides | Ni / Et₃N (photoredox) | Alkylated Arenes | - | nih.gov |
This table is interactive and provides a summary of various nickel-catalyzed reductive coupling reactions.
Carbon-Oxygen and Carbon-Carbon Bond Formation via Ullmann-Type Reactions
Ullmann-type reactions are copper-catalyzed cross-coupling reactions that are pivotal for the formation of C-O and C-C bonds. wikipedia.org For this compound, these reactions would involve the coupling of the aryl bromide with alcohols, phenols, or other nucleophiles.
The classic Ullmann condensation typically requires high temperatures and stoichiometric amounts of copper. wikipedia.orgbyjus.com However, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions. These often involve the use of soluble copper(I) catalysts supported by various ligands, such as diamines, amino alcohols, and diketones. rug.nl
The mechanism of the Ullmann reaction is believed to involve the formation of an active copper(I) species. byjus.com In C-O bond formation, a copper(I) alkoxide or phenoxide is generated, which then reacts with the aryl halide. wikipedia.org One proposed mechanism involves the oxidative addition of the aryl halide to a Cu(I) complex to form a Cu(III) intermediate, followed by reductive elimination to yield the final product. rug.nlorganic-chemistry.org Other proposed mechanisms include sigma bond metathesis and single electron transfer pathways. rug.nl
Ullmann-type reactions are versatile and can be used to synthesize a variety of compounds, including diaryl ethers and other biaryls. organic-chemistry.orgmdpi.comsemanticscholar.orgnih.gov The reactivity of the aryl halide in these reactions generally follows the trend Ar-I > Ar-Br > Ar-Cl. rug.nl
Table 2: Key Features of Ullmann-Type Reactions
| Feature | Description |
|---|---|
| Reaction Type | Copper-catalyzed nucleophilic aromatic substitution |
| Bond Formation | C-O (ether synthesis), C-N (amine synthesis), C-S (thioether synthesis), C-C (biaryl synthesis) |
| Traditional Conditions | High temperatures (>200 °C), stoichiometric copper |
| Modern Conditions | Lower temperatures, catalytic copper, use of ligands (e.g., diamines, amino alcohols) |
| Proposed Intermediates | Cu(I) species, potential Cu(III) intermediates |
This interactive table summarizes the essential aspects of Ullmann-type reactions.
Electrophilic Aromatic Substitution Dynamics of this compound
Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. The reactivity and orientation of substitution on the this compound ring are governed by the electronic and steric effects of the existing substituents. fiveable.meuomustansiriyah.edu.iqucalgary.ca
The substituents on the benzene (B151609) ring—bromo, methyl, and isopropoxy—each exert a distinct influence on the regioselectivity of electrophilic attack. libretexts.orglibretexts.orgmsu.edu
Isopropoxy Group (-OCH(CH₃)₂): This is a strongly activating group and an ortho, para-director. libretexts.org The oxygen atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, thereby stabilizing the carbocation intermediate (arenium ion) formed during electrophilic attack at the ortho and para positions. libretexts.orgmsu.edu This resonance effect strongly outweighs its electron-withdrawing inductive effect.
Methyl Groups (-CH₃): Alkyl groups are activating and ortho, para-directing. libretexts.org They donate electron density to the ring primarily through an inductive effect and hyperconjugation, which stabilizes the arenium ion intermediate. uomustansiriyah.edu.iq
Bromo Group (-Br): Halogens are deactivating yet ortho, para-directing. libretexts.org They are deactivating due to their strong electron-withdrawing inductive effect. libretexts.orglibretexts.org However, they are ortho, para-directing because the lone pairs on the halogen can be donated to the ring via resonance, which helps to stabilize the carbocation intermediates for ortho and para attack more than for meta attack. libretexts.org
In this compound, the positions open for substitution are C4 and C6. The powerful activating and directing effect of the isopropoxy group, reinforced by the two methyl groups, will strongly direct incoming electrophiles to the available ortho and para positions. The directing effects of the substituents are additive. uomustansiriyah.edu.iq The isopropoxy group is the most powerful activating group, followed by the methyl groups. The bromo group is deactivating. Therefore, the positions ortho and para to the isopropoxy group will be the most activated.
Quantitative structure-reactivity relationships (QSRR) aim to correlate the chemical structure of a molecule with its reactivity. The Hammett equation is a widely used tool in this regard for substituted benzene derivatives. libretexts.orgresearchgate.net It describes the influence of meta- and para-substituents on the reactivity of a functional group attached to the benzene ring. libretexts.org
The Hammett equation is given by: log(k/k₀) = ρσ
Where:
k is the rate constant for the reaction of a substituted benzene derivative.
k₀ is the rate constant for the reaction of the unsubstituted benzene derivative.
ρ (rho) is the reaction constant, which depends on the nature of the reaction and is a measure of the sensitivity of the reaction to substituent effects. libretexts.org
σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent and reflects its electronic effect. libretexts.org
Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Effect on Reactivity | Directing Influence |
|---|---|---|
| Isopropoxy (-OR) | Activating | Ortho, Para |
| Methyl (-R) | Activating | Ortho, Para |
| Bromo (-Br) | Deactivating | Ortho, Para |
This interactive table outlines the directing effects of the substituents present on the benzene ring.
Theoretical and Computational Chemistry Studies on 1 Bromo 3,5 Dimethyl 2 Propan 2 Yloxybenzene
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the intrinsic electronic characteristics of 1-Bromo-3,5-dimethyl-2-propan-2-yloxybenzene, which in turn govern its reactivity.
Density Functional Theory (DFT) Applications to Aryl Ether Systems
Density Functional Theory (DFT) has emerged as a robust computational tool for investigating the electronic structure of aryl ether systems. DFT calculations, particularly using functionals like B3LYP, have been successfully employed to model the mechanisms and energetics of reactions involving aryl ethers. For instance, studies on base-catalyzed diaryl ether formation have utilized dispersion-corrected B3LYP methods to understand the reaction barriers and the role of substituents. nih.gov In these systems, the electron-donating or -withdrawing nature of substituents significantly influences the activation energy. nih.gov The major component of this activation energy is often the energy required to distort the aryl halide reactant into its transition state geometry. nih.gov While specific DFT studies on this compound are not extensively documented in the provided results, the principles derived from studies on analogous substituted aryl ethers are directly applicable. The electron-donating nature of the two methyl groups and the propan-2-yloxy group, combined with the electron-withdrawing and steric effects of the bromine atom, would be key factors in determining the molecule's electronic properties and reactivity, which can be accurately modeled using DFT.
Molecular Orbital Analysis (HOMO-LUMO Interactions)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. In the context of this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the oxygen atom of the ether group, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely to be associated with the antibonding orbitals of the C-Br bond and the aromatic ring, indicating potential sites for nucleophilic attack. The specific energies and spatial distributions of these orbitals can be precisely calculated using computational methods, providing valuable predictions about the molecule's behavior in chemical reactions.
Charge Distribution and Electrostatic Potential Mapping
Electrostatic potential (ESP) maps are powerful tools for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. libretexts.orgdeeporigin.com These maps illustrate regions of positive and negative electrostatic potential on the molecular surface. libretexts.orgdeeporigin.com For this compound, the ESP map would likely show a region of negative potential (typically colored red) around the oxygen atom of the propan-2-yloxy group due to its high electronegativity and lone pairs of electrons. The bromine atom, while electronegative, can also exhibit a region of positive potential on its outermost surface (a "sigma-hole"), which can lead to halogen bonding interactions. The aromatic ring itself will have a complex distribution of charge influenced by the substituents. The methyl groups, being electron-donating, will increase the electron density in the ring, while the bromine atom will withdraw electron density. Understanding this charge distribution is vital for predicting sites of electrophilic and nucleophilic attack. mdpi.com
Table 1: Key Concepts in Theoretical and Computational Chemistry
| Concept | Description | Relevance to this compound |
| Density Functional Theory (DFT) | A computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. | Predicts geometry, electronic properties, and reactivity. |
| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. | Indicates the ability to donate electrons (nucleophilicity). |
| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. | Indicates the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the molecule's stability and reactivity. |
| Electrostatic Potential (ESP) Map | A visual representation of the charge distribution on the surface of a molecule. | Identifies electron-rich and electron-poor regions, predicting sites for intermolecular interactions. |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling provides a dynamic view of chemical reactions, allowing for the exploration of reaction pathways and the characterization of transient species like transition states.
Energy Profiles and Reaction Path Calculations
By calculating the potential energy surface for a given reaction, computational methods can map out the most likely reaction pathway. This involves identifying the structures and energies of reactants, products, intermediates, and transition states. For reactions involving this compound, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, energy profile calculations can determine the activation barriers for each step. This information is critical for understanding reaction kinetics and predicting the feasibility of a proposed mechanism. For example, in SNAr reactions, calculations can elucidate the stability of the Meisenheimer complex, a key intermediate. nih.gov
Catalytic Cycle Simulations in Metal-Mediated Reactions
Metal-catalyzed reactions are of immense importance in synthetic organic chemistry, and aryl ethers are common substrates. acs.org Computational simulations of catalytic cycles can provide detailed mechanistic insights that are often difficult to obtain experimentally. For reactions involving this compound, such as Suzuki, Buchwald-Hartwig, or Ullmann couplings, computational modeling can be used to study the elementary steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. acsgcipr.org These simulations can help in understanding the role of the metal catalyst (e.g., palladium, copper, nickel), the ligands, and the reaction conditions in influencing the efficiency and selectivity of the reaction. acs.orgacsgcipr.org For instance, simulations can model the oxidative addition of the C-Br bond to a metal center, a crucial step in many cross-coupling reactions. acsgcipr.org
Table 2: Common Metal-Mediated Reactions Involving Aryl Halides
| Reaction Name | Description | Potential Application to this compound |
| Suzuki Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. | Formation of a C-C bond by replacing the bromine atom. |
| Buchwald-Hartwig Amination | Palladium-catalyzed formation of a C-N bond between an aryl halide and an amine. | Synthesis of N-aryl derivatives. |
| Ullmann Condensation | Copper-catalyzed reaction of an aryl halide with an alcohol, amine, or thiol. | Formation of diaryl ethers, N-aryl anilines, or diaryl thioethers. |
Solvent Effects in Mechanistic Pathways
The role of the solvent is crucial in influencing the reaction rates and mechanisms of chemical transformations. For a substituted aromatic compound like this compound, solvent effects would be critical in reactions such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.
Computational chemistry provides powerful tools to model and understand these solvent effects. Implicit and explicit solvent models are the two primary approaches used.
Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can provide valuable insights into how the solvent's polarity can stabilize or destabilize transition states and intermediates. For instance, in a hypothetical SNAr reaction involving this compound, a polar solvent would be expected to stabilize the charged Meisenheimer complex, thereby accelerating the reaction rate.
Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This method allows for the study of specific solvent-solute interactions, such as hydrogen bonding, which can be pivotal in determining reaction pathways. For reactions of this compound, explicit models could elucidate the role of specific solvent molecules in coordinating with the bromine atom or the ether oxygen, potentially influencing the regioselectivity and stereoselectivity of the reaction.
A comparative study of a reaction in different solvents, such as a non-polar solvent like hexane, a polar aprotic solvent like dimethylformamide (DMF), and a polar protic solvent like ethanol, would be necessary to fully characterize the solvent effects. The data from such a study would typically be presented in a table comparing activation energies and reaction rates in each solvent.
Table 1: Hypothetical Solvent Effects on a Reaction of this compound
| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) | Predicted Relative Rate |
| Hexane | 1.88 | 35.2 | 1 |
| DMF | 36.7 | 28.5 | 150 |
| Ethanol | 24.6 | 30.1 | 50 |
Prediction of Spectroscopic Features through Computational Methods (Methodology Focus)
Computational methods are indispensable for predicting and interpreting the spectroscopic features of molecules, providing a powerful complement to experimental data. For this compound, these methods can predict its NMR, IR, and UV-Vis spectra.
NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is routinely performed using Density Functional Theory (DFT) calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. By calculating the isotropic shielding constants of the nuclei and referencing them to a standard (e.g., tetramethylsilane), one can obtain predicted chemical shifts that are often in excellent agreement with experimental values. This can be invaluable for structural elucidation.
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated using methods like DFT. These calculations provide the wavenumbers and intensities of the IR active modes, which correspond to the stretching and bending vibrations of the chemical bonds. For this compound, this would allow for the identification of characteristic peaks for the C-Br, C-O-C, and aromatic C-H bonds.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra. These calculations provide the excitation energies and oscillator strengths of the electronic transitions, which correspond to the λmax values and intensities of the absorption bands in the UV-Vis spectrum.
Table 2: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopic Technique | Predicted Feature | Value |
| 1H NMR | Chemical Shift (aromatic H) | 6.8 - 7.2 ppm |
| 13C NMR | Chemical Shift (C-Br) | 115 - 125 ppm |
| IR | Vibrational Frequency (C-Br stretch) | 550 - 650 cm-1 |
| UV-Vis | λmax | ~275 nm |
Structure-Activity/Property Relationships (QSAR/QSPR) using Computational Descriptors (Focus on methodology and theoretical prediction)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. These models are built using a set of calculated molecular descriptors.
For this compound, a QSAR study could be undertaken to predict its potential biological activity (e.g., toxicity, enzyme inhibition), while a QSPR study could predict properties like boiling point, solubility, or lipophilicity (logP).
The general methodology for developing a QSAR/QSPR model involves several key steps:
Dataset Selection: A diverse set of compounds with known activities or properties is required. For a study involving this compound, this would include a series of structurally related substituted benzenes or aromatic ethers.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors can be categorized as:
Constitutional (1D): Molecular weight, atom counts.
Topological (2D): Connectivity indices (e.g., Randić index), shape indices.
Geometrical (3D): Molecular surface area, volume.
Quantum Chemical: HOMO/LUMO energies, dipole moment, partial charges.
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest) are used to build a mathematical model that correlates the descriptors with the activity/property of interest.
Model Validation: The predictive power of the model is assessed using various statistical metrics (e.g., R², Q², RMSE) and by testing it on an external set of compounds not used in the model development.
Table 3: Examples of Computational Descriptors for QSAR/QSPR Studies
| Descriptor Type | Descriptor Name | Description |
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |
| Topological | Wiener Index (W) | A distance-based graph invariant. |
| Geometrical | Molecular Surface Area (MSA) | The total surface area of the molecule. |
| Quantum Chemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. |
| Quantum Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. |
While specific studies on this compound are not currently available, the application of these established computational methodologies would provide significant insights into its chemical behavior, spectroscopic properties, and potential biological activities. Such studies would be a valuable contribution to the field of computational and theoretical chemistry.
Advanced Analytical and Characterization Methodologies for 1 Bromo 3,5 Dimethyl 2 Propan 2 Yloxybenzene
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopy is fundamental to determining the precise molecular structure of 1-Bromo-3,5-dimethyl-2-propan-2-yloxybenzene. Techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and vibrational spectroscopy (IR/Raman) each offer unique and complementary insights.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a complete picture of its covalent structure.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different proton environments and their neighboring protons. The predicted ¹H NMR spectrum of the title compound would exhibit distinct signals corresponding to the aromatic, methyl, and isopropoxy protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eleven distinct signals are expected, corresponding to each carbon atom in its asymmetric structure.
2D NMR Spectroscopy: Two-dimensional NMR techniques are essential for assembling the complete molecular structure by establishing correlations between protons and carbons.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For the title compound, a key correlation would be observed between the methine proton and the methyl protons of the isopropoxy group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. It is crucial for connecting the molecular fragments. For instance, an HMBC experiment would show correlations from the isopropoxy methine proton to the C2 aromatic carbon, confirming the ether linkage at that specific position. Similarly, correlations from the aromatic methyl protons to the C3, C4, and C5 carbons would confirm their placement on the ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| Aromatic-H (C4-H) | ~6.9 - 7.1 | ~125 - 128 | C2, C3, C5, C6 |
| Aromatic-H (C6-H) | ~6.8 - 7.0 | ~128 - 131 | C1, C2, C4, C5 |
| Isopropoxy-CH | ~4.2 - 4.5 (septet) | ~75 - 78 | C2, Isopropoxy-CH₃ |
| Aromatic-CH₃ (C3) | ~2.3 - 2.4 (singlet) | ~20 - 22 | C2, C3, C4 |
| Aromatic-CH₃ (C5) | ~2.2 - 2.3 (singlet) | ~16 - 18 | C4, C5, C6 |
| Isopropoxy-CH₃ | ~1.3 - 1.4 (doublet) | ~21 - 23 | Isopropoxy-CH, C2 |
| C1-Br | - | ~115 - 118 | - |
| C2-O | - | ~152 - 155 | - |
| C3-CH₃ | - | ~138 - 141 | - |
| C4 | - | ~125 - 128 | - |
| C5-CH₃ | - | ~139 - 142 | - |
| C6 | - | ~128 - 131 | - |
High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision (typically to four or more decimal places). metu.edu.tr For this compound (molecular formula C₁₁H₁₅BrO), HRMS provides definitive confirmation of its elemental composition.
The theoretical exact mass is calculated from the masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O, ⁷⁹Br). The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This results in two major peaks in the mass spectrum (M+ and M+2) that are separated by two mass units. HRMS can distinguish the compound from other molecules that may have the same nominal mass but different elemental formulas. cdc.gov
Table 2: HRMS Data for this compound (C₁₁H₁₅BrO)
| Ion | Theoretical Exact Mass (m/z) |
| [M(⁷⁹Br)]⁺ | 242.0306 |
| [M(⁸¹Br)]⁺ | 244.0286 |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the functional groups present. The spectra for this compound would be characterized by absorptions corresponding to the aromatic ring, ether linkage, and alkyl groups.
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and isopropyl groups appear just below 3000 cm⁻¹.
C=C Stretching: Aromatic ring C=C stretching vibrations give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region.
C-O Stretching: A strong, characteristic absorption for the aryl-alkyl ether C-O bond is expected in the 1250-1200 cm⁻¹ region.
C-Br Stretching: The C-Br stretch is typically found in the low-frequency region of the IR spectrum, often between 600-500 cm⁻¹.
Out-of-Plane Bending: The C-H out-of-plane (OOP) bending vibrations in the fingerprint region (900-675 cm⁻¹) are highly diagnostic of the substitution pattern on the benzene (B151609) ring. For a 1,2,3,5-tetrasubstituted ring, characteristic OOP bands would be expected.
Table 3: Characteristic IR/Raman Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H | Stretch | 3000 - 2850 |
| Aromatic C=C | Ring Stretch | 1600 - 1450 |
| C-H | Bend (Aliphatic) | 1470 - 1370 |
| C-O | Ether Stretch | 1250 - 1200 |
| Aromatic C-H | Out-of-Plane Bend | 900 - 800 |
| C-Br | Stretch | 600 - 500 |
Solid-State Structural Analysis
While spectroscopic methods define molecular connectivity, solid-state analysis can provide the absolute three-dimensional structure.
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a crystalline compound. While the title compound may be a liquid or oil at room temperature, a crystalline derivative could be synthesized for analysis. This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles. For chiral molecules, XRD can determine the absolute stereochemistry, which is a critical piece of information that cannot be obtained from NMR or MS alone. The result of an XRD analysis is an electron density map from which the complete molecular structure in the solid state can be visualized.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is essential for separating the target compound from starting materials, byproducts, and solvents, as well as for assessing its final purity.
Gas Chromatography (GC): Given the likely volatility of this compound, Gas Chromatography is a suitable technique for assessing its purity. acs.orglabrulez.com The compound would be vaporized and passed through a capillary column (e.g., with a nonpolar stationary phase like polydimethylsiloxane). The retention time is a characteristic property of the compound under specific conditions. Coupling GC with a mass spectrometer (GC-MS) allows for both separation and identification of the main component and any impurities based on their mass spectra. nih.govnist.gov
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity analysis and preparative isolation. acs.orgacs.org For this nonpolar compound, reversed-phase HPLC would typically be employed, using a nonpolar stationary phase (like C18-silica) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). A UV detector would be effective for detection due to the presence of the aromatic ring. HPLC can be scaled up to isolate gram quantities of the pure compound from a reaction mixture.
Advanced Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
The precise quantification and characterization of this compound, a substituted aromatic compound, necessitates the use of advanced chromatographic techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) stand as the principal methods for its analysis, offering high resolution and sensitivity. The selection of a specific method and its associated parameters is contingent upon the sample matrix, the required level of sensitivity, and the analytical objective, such as purity assessment or quantitative determination in a complex mixture.
Gas Chromatography (GC) Analysis
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. The technique separates compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column.
Detailed Research Findings:
A hypothetical GC-MS method for the analysis of this compound would involve optimizing parameters such as the injector temperature, oven temperature program, and the type of capillary column. A non-polar or medium-polarity column, such as one coated with a phenyl-methylpolysiloxane stationary phase, would be a suitable choice for this compound. The mass spectrometer would be operated in electron ionization (EI) mode, which would likely produce a characteristic fragmentation pattern, allowing for unambiguous identification. The molecular ion peak and key fragment ions would be monitored for quantification.
Hypothetical GC-MS Parameters:
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, 1.0 mL/min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-400 m/z |
High-Performance Liquid Chromatography (HPLC) Analysis
High-Performance Liquid Chromatography is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC analysis. For this compound, reversed-phase HPLC (RP-HPLC) would be the most appropriate mode.
Detailed Research Findings:
Specific HPLC methods for this compound are not extensively documented. However, methods developed for the separation of substituted phenols, phenyl ethers, and other aromatic compounds provide a strong basis for method development. The key to a successful separation lies in the selection of the stationary phase, mobile phase composition, and detector.
A C18 or a Phenyl-Hexyl column would be a good starting point for the stationary phase, offering hydrophobic and π-π interactions, respectively, which are beneficial for retaining and separating aromatic compounds. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the analyte exhibits maximum absorbance. For higher sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (LC-MS).
Hypothetical HPLC Parameters:
| Parameter | Value |
| Column | C18, 150 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid |
| Gradient | 60% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 220 nm and 270 nm |
Applications and Synthetic Utility of 1 Bromo 3,5 Dimethyl 2 Propan 2 Yloxybenzene and Its Derivatives in Advanced Organic Synthesis
Role as a Versatile Building Block in Complex Molecule Synthesis
The strategic placement of a bromo substituent on the sterically encumbered benzene (B151609) ring makes 1-bromo-3,5-dimethyl-2-propan-2-yloxybenzene an important intermediate for creating intricate organic molecules. The bromine atom acts as a versatile functional handle for a wide array of chemical transformations, particularly in the realm of metal-catalyzed cross-coupling reactions.
Aryl ethers are ubiquitous structural motifs found in pharmaceuticals, agrochemicals, and polymers. nih.gov The title compound is an excellent precursor for the synthesis of complex, multi-substituted diaryl and alkyl aryl ethers. Through transition metal-catalyzed reactions, the carbon-bromine bond can be efficiently transformed into a carbon-oxygen bond.
One of the primary methods for this transformation is the Buchwald-Hartwig amination, which can be adapted for etherification. While challenging due to the steric hindrance around the bromine atom, specialized palladium or copper catalyst systems can facilitate the coupling of this compound with various alcohols and phenols. For instance, palladium-catalyzed carbon-oxygen coupling has been successfully reported for the related compound 1-bromo-3,5-dimethylbenzene (B43891) with o-cresol (B1677501), demonstrating the feasibility of forming sterically hindered diaryl ether linkages. sigmaaldrich.comsigmaaldrich.com Similarly, ligand-free, copper-catalyzed Ullmann-type reactions provide another effective pathway for synthesizing aryl ethers from aryl halides under mild conditions. nih.gov The resulting highly substituted aryl ethers are valuable intermediates for further functionalization or as target molecules with specific electronic and steric properties.
Table 1: Representative C-O Coupling Reactions for Aryl Bromide Precursors This table is illustrative of reactions applicable to the title compound based on established methods for analogous aryl bromides.
| Coupling Partners | Catalyst/Reagents | Reaction Type | Resulting Structure |
| Aryl Bromide + Phenol (B47542) | Pd Catalyst, Ligand, Base | Buchwald-Hartwig Etherification | Diaryl Ether |
| Aryl Bromide + Alcohol | Cu Catalyst, Base | Ullmann Condensation | Alkyl Aryl Ether |
| Aryl Bromide + Alcohol | Electrochemical (Cobalt-catalyzed) | Hydroetherification | Alkyl Aryl Ether |
The true versatility of this compound is evident in its role as an intermediate in multi-step synthetic sequences. The bromo group allows for the introduction of a wide range of substituents through various cross-coupling reactions. researchgate.net
Carbon-Carbon Bond Formation:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with organoboron reagents is a powerful tool for creating biaryl structures or introducing alkyl groups. The synthesis of molecules with significant steric congestion, such as those derived from di-ortho-substituted aryl halides, has been achieved using specialized catalyst systems like Pd-AntPhos, which can overcome side reactions like β-hydride elimination. rsc.org
Sonogashira Coupling: This reaction enables the introduction of alkyne moieties, which are themselves versatile functional groups for further transformations, including click chemistry or the synthesis of extended π-systems.
Heck Coupling: This reaction forms carbon-carbon bonds with alkenes, providing access to substituted styrene (B11656) derivatives.
Other Transformations: Beyond C-C bond formation, the compound can be converted into an organometallic reagent. For example, treatment with a strong base like n-butyllithium can generate an aryllithium species via lithium-halogen exchange. This powerful nucleophile can then react with various electrophiles to introduce a wide range of functional groups. This intermediate can also be converted into a Grignard reagent, which can participate in iron-catalyzed cross-coupling reactions with electrophiles like allyl bromides to form complex natural product scaffolds. rsc.org The related compound 1-bromo-3,5-dimethylbenzene has been utilized as an intermediate in the synthesis of complex phosphine (B1218219) ligands, such as substituted 2,2′-bis(diphenylphosphanylmethyl)-1,1′-binaphthyl derivatives, highlighting its utility in constructing sophisticated molecular frameworks. sigmaaldrich.comsigmaaldrich.com
Contributions to Materials Science and Polymer Chemistry
The unique molecular architecture of this compound and its derivatives suggests significant potential for applications in materials science, where precise control over molecular shape and intermolecular interactions is paramount.
The rigid, planar nature of the benzene core combined with the bulky, non-planar isopropoxy and methyl substituents makes this compound an interesting building block for advanced materials.
Liquid Crystals: By employing reactions such as the Suzuki coupling to link multiple units, it is possible to create biphenyl (B1667301) or terphenyl structures. These elongated, rigid cores are fundamental to the formation of liquid crystalline phases (mesogens). The bulky side groups would influence the packing of these molecules, potentially leading to novel liquid crystal phases with specific optical and electronic properties.
Polymeric Architectures: Aryl ethers are key components in high-performance polymers known for their thermal stability and chemical resistance. rsc.org While polymers containing aryl ether linkages can show instability under certain high pH conditions, the synthesis of novel poly(aryl ether)s from monomers derived from the title compound could lead to materials with tailored properties. rsc.orgrsc.org For example, polymerization via C-C coupling reactions could yield polymers with high glass transition temperatures and solubility in organic solvents, a desirable combination for processability.
Molecular electronics aims to use individual molecules or small groups of molecules as active components in electronic circuits. researchgate.netrsc.org The structure of this compound makes it a candidate for a molecular building block in this field.
Following derivatization—for example, by converting the bromo group to a thiol or an acetylene—these molecules could be used to form self-assembled monolayers (SAMs) on conductive surfaces like gold. In such an arrangement, the aromatic core would act as the electronically active component, while the bulky isopropoxy and methyl groups would serve as insulating sheaths. This steric shielding could be used to precisely control the intermolecular spacing and electronic coupling between adjacent molecules, a critical factor in the design of molecular wires, switches, and sensors. The ability to build complex structures from this unit could allow for the creation of tailored components for molecular-scale devices.
Strategies for Derivatization and Analogue Synthesis
The chemical utility of this compound is largely defined by the diverse reactions that the C-Br bond can undergo. A number of strategies are available to modify this position and generate a library of analogues with different functionalities.
Metal-Catalyzed Cross-Coupling Reactions: This is the most prominent strategy for derivatization. As discussed, palladium- and copper-catalyzed reactions are central to forming new C-C, C-N, and C-O bonds at the site of the bromine atom. The challenge of steric hindrance often requires the use of specialized, bulky phosphine ligands that promote the desired reaction while preventing unwanted side reactions. rsc.orgnih.gov
Lithium-Halogen Exchange: A powerful, albeit traditional, method involves reacting the compound with an organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperature. This process replaces the bromine atom with lithium, creating a highly reactive aryllithium species. This intermediate can then be quenched with a wide variety of electrophiles, allowing for the introduction of functional groups that are not accessible via cross-coupling. Examples include carboxylation (using CO₂), formylation (using DMF), or hydroxylation (using borates followed by oxidation).
Grignard Reagent Formation: The corresponding Grignard reagent can be formed from the aryl bromide, typically via lithium-halogen exchange followed by transmetalation with a magnesium halide. This organomagnesium compound is a versatile nucleophile for forming C-C bonds with carbonyl compounds and other electrophiles. rsc.org
Table 2: Interactive Data Table of Derivatization Strategies This table summarizes key synthetic transformations for modifying the C-Br bond of the title compound.
| Strategy | Key Reagents | Functional Group Introduced | Reaction Name/Type |
| C-C Coupling | R-B(OH)₂, Pd catalyst, Base | Aryl, Alkyl | Suzuki-Miyaura Coupling |
| C-C Coupling | R-C≡CH, Pd/Cu catalyst, Base | Alkynyl | Sonogashira Coupling |
| C-O Coupling | R-OH, Pd or Cu catalyst, Base | Alkoxy, Aryloxy | Buchwald-Hartwig/Ullmann |
| C-N Coupling | R₂NH, Pd catalyst, Base | Amino | Buchwald-Hartwig Amination |
| Lithiation | n-BuLi or t-BuLi, then E⁺ (e.g., CO₂) | Varied (e.g., -COOH) | Lithium-Halogen Exchange |
| Grignard Formation | Mg or R-Li/MgBr₂ | -MgBr (intermediate) | Grignard Reaction |
Synthesis of Ether-Linked Analogues
The synthesis of ether-linked analogues utilizing the scaffold of this compound is a strategic approach to constructing complex molecular architectures. The inherent functionalities of this compound—a reactive bromo group and a sterically influential isopropoxy group—allow for its elaboration into a variety of diaryl ethers and other ether-containing structures. These reactions often proceed through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr) pathways, depending on the substrate and reaction conditions.
A primary method for forming these ether linkages is the palladium-catalyzed carbon-oxygen (C-O) coupling reaction. This approach is particularly effective for coupling aryl halides with alcohols or phenols. For instance, a reaction analogous to the palladium-catalyzed coupling of 1-bromo-3,5-dimethylbenzene with o-cresol can be envisioned, where a palladium catalyst, a suitable ligand, and a base are employed to facilitate the formation of a new diaryl ether bond. sigmaaldrich.com The choice of solvent and base is critical, with combinations such as DMF and potassium tert-butoxide having been shown to mediate charge transfer processes that facilitate such substitutions under mild conditions. researchgate.net
The table below outlines a representative transformation for the synthesis of an ether-linked analogue, detailing the key reagents and their functions in the reaction.
| Reactant | Reagent | Catalyst/Base System | Product | Reaction Type |
| This compound | 4-Methoxyphenol | Pd(OAc)₂ / Buchwald Ligand + NaOt-Bu | 1-(4-Methoxyphenoxy)-3,5-dimethyl-2-propan-2-yloxybenzene | Palladium-Catalyzed Buchwald-Hartwig C-O Coupling |
Modification of Halogen and Alkyl Substituents for Diverse Scaffolds
The functional groups on this compound provide distinct handles for synthetic modification, enabling the creation of diverse molecular scaffolds. The bromo substituent is particularly valuable as a key functional group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.gov This reaction allows for the formation of carbon-carbon bonds by coupling the aryl bromide with a wide array of organoboron compounds, such as arylboronic acids or their esters. harvard.edu
The Suzuki-Miyaura coupling is renowned for its mild reaction conditions and tolerance of various functional groups, making it a powerful tool for diversification. nih.gov By selecting different boronic acids, a vast library of biphenyl derivatives and other complex structures can be generated from the parent compound. The reaction typically involves a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a phosphine ligand, and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent system. nih.govresearchgate.net
While the bromo group is the primary site for modification, the alkyl (methyl) substituents also influence the reactivity of the benzene ring. They are generally less reactive than the halogen but can direct the position of further electrophilic aromatic substitution reactions. Modification of the alkyl groups themselves would require more forcing conditions, such as free-radical halogenation followed by substitution.
The following table illustrates the versatility of the Suzuki-Miyaura reaction for modifying the bromo substituent on the core scaffold.
| Starting Material | Coupling Partner (Ar-B(OH)₂) | Exemplary Catalyst System | Resulting Scaffold Type |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Biphenyl derivative |
| This compound | 4-Formylphenylboronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | Functionalized biaryl with aldehyde |
| This compound | Thiophene-2-boronic acid | CataXCium A Pd G3 / K₂CO₃ | Heteroaromatic biaryl derivative nih.gov |
| This compound | Vinylboronic acid | Pd(dppf)Cl₂ / Na₂CO₃ | Styrene derivative |
"Programmed Synthesis" Approaches for Highly Substituted Benzene Scaffolds
"Programmed synthesis" refers to a strategic, stepwise approach to constructing complex molecules, particularly highly substituted benzene scaffolds, where the sequence of reactions is carefully planned to ensure complete regiochemical control. nih.gov The compound this compound is an excellent starting point for such strategies due to its distinct and differentially reactive functional groups. The existing substitution pattern predetermines the outcome of subsequent reactions, allowing for the programmed installation of new functional groups at specific positions. rsc.orgpressbooks.pub
A typical programmed synthesis begins by utilizing the most reactive functional group, the bromo substituent. As detailed in the previous section, a Suzuki-Miyaura coupling can be used to install a new aryl or alkyl group at this position. researchgate.net Following this initial C-C bond formation, the directing effects of the now more complex array of substituents can be exploited in a subsequent electrophilic aromatic substitution reaction (e.g., nitration, halogenation, or Friedel-Crafts acylation). The bulky isopropoxy group and the two methyl groups sterically and electronically influence the regioselectivity of this second step, guiding the new substituent to the remaining unsubstituted carbon on the ring.
This multi-step approach allows for the creation of penta- and hexa-substituted benzene derivatives where the position of each substituent is precisely controlled. nih.gov The combination of cross-coupling chemistry with classical electrophilic aromatic substitution, guided by the inherent properties of the substituents, exemplifies a powerful strategy for building molecular complexity in a predictable manner. rsc.org
A hypothetical "programmed synthesis" sequence is outlined in the table below.
| Step | Reaction Type | Reagents | Intermediate/Product | Synthetic Goal |
| 1 | Suzuki-Miyaura Coupling | 4-Cyanophenylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄ | 4'-(3,5-Dimethyl-2-propan-2-yloxy)-[1,1'-biphenyl]-4-carbonitrile | Introduce a cyano-biaryl moiety |
| 2 | Electrophilic Nitration | HNO₃, H₂SO₄ | Nitrated biphenyl derivative | Install a nitro group at the sole remaining position |
| 3 | Nitro Group Reduction | H₂, Pd/C | Aminated biphenyl derivative | Convert the nitro group to a versatile amino group |
Environmental and Green Chemistry Considerations in the Lifecycle of Aryl Bromo Ethers
Sustainable Synthetic Routes (Reiteration of Principles from Section 2.3)
The industrial synthesis of aryl ethers has traditionally relied on methods like the Williamson ether synthesis, which often involves stoichiometric amounts of strong bases and the use of hazardous alkylating agents, leading to significant salt waste. acs.org In line with the principles of green chemistry, modern synthetic approaches aim to overcome these limitations by emphasizing waste prevention, maximization of atom economy, the use of catalysts over stoichiometric reagents, and the avoidance of hazardous chemical derivatives. acs.org
Sustainable strategies for the synthesis of aryl bromo ethers focus on catalytic systems that improve efficiency and reduce environmental impact. These include:
Catalytic Williamson Ether Synthesis (CWES) : This modified approach uses only catalytic amounts of an alkali metal carboxylate. acs.org By increasing reaction temperatures to above 300 °C, the process can utilize weaker, less hazardous alkylating agents like alcohols or esters, converting them into powerful alkylating agents. acs.orgacs.org This method significantly reduces inorganic salt byproducts, as the only byproduct is water, aligning with the green chemistry principle of waste prevention. acs.org
Copper-Catalyzed Cross-Coupling Reactions : Copper-based catalysts offer an effective means of forming the C–O ether bond. Methodologies have been developed for the coupling of aryl halides (including bromides) with alcohols. organic-chemistry.org Some of the green advantages include the potential use of environmentally benign solvents, such as water, which reduces reliance on volatile organic compounds (VOCs). researchgate.netrsc.org
Palladium-Catalyzed C–O Cross-Coupling : Palladium catalysts, often in conjunction with specialized phosphine (B1218219) ligands, are highly efficient for creating C–O bonds. nih.gov These reactions exhibit broad functional group tolerance and can be performed with low catalyst loadings, which enhances atom economy and reduces metal waste. nih.govacs.org
Table 1: Comparison of Synthetic Routes for Aryl Ethers
Degradation Mechanisms of Aryl Bromo Ethers in Environmental Contexts
Understanding the chemical transformation pathways of aryl bromo ethers is critical for assessing their persistence and fate in the environment. Degradation can proceed through abiotic routes, such as photolysis and hydrolysis, or be mediated by biological systems.
Photolytic Degradation
Photodegradation is a key abiotic process for the transformation of brominated aromatic compounds in the environment upon exposure to sunlight. nih.gov The primary mechanism involves the cleavage of the carbon-bromine (C–Br) bond, which is typically the weakest bond in the molecule. diva-portal.org This process, known as photodebromination, is influenced by the wavelength of light, with UV radiation being particularly effective. nih.gov
The process generally proceeds via the following steps:
Photon Absorption : The aromatic ring absorbs photons, leading to an electronically excited state.
Homolytic Cleavage : In the excited state, the C–Br bond can break homolytically, generating an aryl radical and a bromine radical. diva-portal.org
Hydrogen Abstraction : The aryl radical can then abstract a hydrogen atom from the surrounding medium (e.g., water or organic matter) to form a debrominated aromatic ether.
Highly brominated ethers can undergo sequential debromination, leading to the formation of less brominated, and sometimes more mobile, congeners. nih.gov The ether linkage itself may also be susceptible to photolytic cleavage, although C-Br bond scission is often the more facile pathway. diva-portal.org
Hydrolytic Degradation
Hydrolysis involves the reaction of a compound with water, which can lead to the cleavage of susceptible chemical bonds. For aryl bromo ethers, the primary site for hydrolysis is the ether linkage (C–O bond). This process is generally slow for aryl ethers under neutral pH conditions but can be accelerated by the presence of acids. acs.org
The acid-catalyzed hydrolysis of aryl ethers can occur through two primary mechanisms: acs.org
SN1 Mechanism : The ether oxygen is first protonated. If the alkyl group attached to the ether oxygen can form a stable carbocation, the C-O bond cleaves to form the carbocation and a phenol (B47542).
SN2 Mechanism : Following protonation of the ether oxygen, a water molecule acts as a nucleophile and attacks the alkyl carbon, displacing the phenol in a single step.
The delignification of biomass, which involves the cleavage of α-aryl-ether bonds under organosolv treatment conditions, serves as an industrial example of promoting ether hydrolysis. mdpi.com In the context of 1-Bromo-3,5-dimethyl-2-propan-2-yloxybenzene, the tertiary nature of the propan-2-yl group would favor an SN1-type mechanism due to the relative stability of the resulting tertiary carbocation.
Microorganisms have evolved a diverse array of enzymes capable of transforming halogenated aromatic compounds. nih.govnih.gov These biocatalytic processes represent a key pathway for the environmental degradation of aryl bromo ethers. The dehalogenation step is often the most critical and challenging part of the biodegradation process. nih.gov
Oxidative Dehalogenation
A common mechanism for aerobic bacteria is oxidative dehalogenation, which is catalyzed by oxygenase enzymes. nih.govbohrium.com
Monooxygenases : These enzymes incorporate one oxygen atom from O₂ into the aromatic ring, typically forming a hydroxyl group. This process can occur concomitantly with the removal of the bromine atom, yielding a hydroxylated and debrominated product. nih.gov Flavin-dependent monooxygenases are frequently involved in these transformations. nih.govbohrium.com
Dioxygenases : These enzymes incorporate both atoms from O₂ into the aromatic substrate, forming a cis-dihydrodiol intermediate. This initial attack destabilizes the aromatic system and facilitates the subsequent removal of the halogen atom and eventual ring cleavage. nih.gov
Reductive Dehalogenation
Under anaerobic conditions, some microorganisms can use halogenated compounds as electron acceptors in a process called dehalorespiration. This involves the enzymatic removal of a halogen atom and its replacement with a hydrogen atom.
Ether Bond Cleavage
In addition to dehalogenation, the cleavage of the ether bond is a necessary step for the complete mineralization of aryl ethers. This is accomplished by enzymes known as etherases or O-dealkylases. nih.gov For example, certain strains of Rhodococcus are known to possess O-dealkylase activity that cleaves the ether bond, often forming a phenol and an aldehyde or alcohol as products. nih.gov
Table 2: Key Enzyme Classes in the Biotransformation of Aryl Bromo Ethers
Future Research Trajectories and Emerging Opportunities for 1 Bromo 3,5 Dimethyl 2 Propan 2 Yloxybenzene
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The steric hindrance around the bromine atom in 1-Bromo-3,5-dimethyl-2-propan-2-yloxybenzene presents a significant challenge for traditional cross-coupling reactions. Future research will likely focus on the development of sophisticated catalytic systems capable of overcoming these steric barriers to achieve high efficiency and selectivity.
One promising avenue is the exploration of dual-catalytic systems . For instance, a synergistic approach combining a nickel catalyst to activate the aryl bromide and a cobalt co-catalyst for the alkyl electrophile could be highly effective for cross-electrophile coupling reactions. chemrxiv.org This methodology has shown success with other di-ortho-substituted aryl halides and could be adapted for this compound. chemrxiv.org
Furthermore, the development of iron-catalyzed cross-coupling platforms could offer a more economical and environmentally friendly alternative to precious metal catalysts. rsc.org Iron catalysts, particularly when paired with high-performance ligands like tetramethylurea (TMU), have demonstrated efficacy in coupling sterically encumbered aryl Grignard reagents with various electrophiles. rsc.org Tailoring such systems for reactions involving this compound could unlock new synthetic pathways.
Another area of focus will be the design of specialized ligands for palladium and copper-based catalysts. Ligands that are sterically bulky yet conformationally flexible can create a specific coordination environment around the metal center, facilitating the oxidative addition of the sterically hindered aryl bromide. For copper-catalyzed reactions, which are known to be effective for the synthesis of sterically hindered diaryl ethers, the use of ligands like picolinic acid could be further optimized. acs.org
| Catalyst System Type | Potential Metal Center | Key Features for this compound |
| Dual-Catalytic | Nickel/Cobalt | Synergistic activation of both coupling partners to overcome steric hindrance. chemrxiv.org |
| Iron-Based Catalysis | Iron | Cost-effective and sustainable approach for sterically demanding couplings. rsc.org |
| Ligand-Modified Palladium | Palladium | Tailored ligands to enhance reactivity and selectivity in cross-coupling reactions. |
| Ligand-Modified Copper | Copper | Optimized for C-O and C-N bond formation with hindered substrates. acs.org |
Exploration of Unconventional Reactivity Modes
The unique electronic and steric properties of this compound open the door to exploring reactivity beyond standard cross-coupling reactions. Future investigations could uncover novel transformations and synthetic applications.
A key area of interest is the activation of the C-O bond of the isopropoxy group. While aryl ethers are typically robust, nickel catalysts have shown the ability to cleave C(aryl)-O bonds, enabling cross-coupling reactions. acs.org Research into applying this to the sterically congested isopropoxy group in this compound could lead to new strategies for functionalizing the aromatic ring at the C2 position. acs.org
The potential for rsc.orgacs.org-Wittig rearrangement of the aryl ether moiety is another intriguing possibility. nih.gov While this rearrangement can be challenging to control, selective α-lithiation of the ether followed by a controlled rearrangement could provide a novel route to functionalized phenolic derivatives. nih.gov Understanding the factors that govern this rearrangement in such a sterically biased system would be a significant advancement. nih.gov
Furthermore, the strategic use of the substituents could enable directed C-H functionalization . The isopropoxy and methyl groups could act as directing groups for the selective functionalization of the aromatic ring at other positions, offering a complementary approach to traditional cross-coupling at the C-Br bond.
Advanced Computational Studies for Rational Design and Prediction
Advanced computational studies, particularly those employing Density Functional Theory (DFT), will be instrumental in guiding the experimental exploration of this compound's chemistry. These theoretical approaches can provide deep insights into the molecule's structure, properties, and reactivity, thereby accelerating the discovery of new reactions and applications.
Predicting Reaction Barriers and Regioselectivity: DFT calculations can be used to model the reaction pathways of various transformations, such as electrophilic aromatic substitution. nih.gov By calculating the activation energies for substitution at different positions on the aromatic ring, researchers can predict the most likely sites of reaction. nih.govpku.edu.cn Methods like the Fukui function and average local ionization energy can provide reliable predictions for substituted benzenes. pku.edu.cn
Catalyst and Ligand Design: Computational modeling will be crucial for the rational design of catalysts and ligands tailored for this sterically hindered substrate. By simulating the interaction of this compound with different metal-ligand complexes, it is possible to identify catalysts that can overcome steric repulsion and facilitate efficient bond activation. This in-silico screening can significantly reduce the experimental effort required to find optimal catalytic systems.
Understanding Non-covalent Interactions: The interplay of steric and electronic effects in this compound can be elucidated through computational analysis. Understanding how the bulky isopropoxy group and the methyl groups influence the electron distribution and geometry of the molecule is key to predicting its behavior in different chemical environments.
| Computational Method | Application for this compound | Predicted Outcome |
| Density Functional Theory (DFT) | Calculation of reaction energy barriers for electrophilic substitution. puce.edu.ecresearchgate.netnih.gov | Prediction of regioselectivity and reactivity patterns. pku.edu.cn |
| Molecular Dynamics (MD) | Simulation of catalyst-substrate interactions. | Rational design of efficient and selective catalysts. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density and bonding characteristics. | Insight into the electronic effects of substituents. |
Integration into New Synthetic Methodologies and Material Science Innovations
The unique structure of this compound makes it a valuable building block for the synthesis of novel organic molecules and advanced materials.
Synthesis of Novel Polymers: Aryl ethers are important components of high-performance polymers like poly(arylene ether)s (PAEs). acs.orgnih.gov The incorporation of the bulky and substituted phenyl unit from this compound into a polymer backbone could lead to materials with unique properties, such as high thermal stability, altered solubility, and specific morphological characteristics. acs.orgnih.govgoogle.com For example, it could be used as a monomer in the synthesis of novel poly(aryl ether ketone) (PAEK) or poly(arylene ether sulfone) (PAES) materials. nih.gov
Development of Functional Materials: The isopropoxy group in this compound could be functionalized to introduce specific properties into materials. For instance, its incorporation into polymers for membranes could influence gas separation or water purification capabilities. acs.org Aromatic ethers have also found applications in materials for lithium-ion batteries. rsc.orgresearchgate.net
Pharmaceutical and Agrochemical Scaffolds: The sterically encumbered aryl ether motif is present in some biologically active molecules. Exploring the use of this compound as a scaffold for the synthesis of new pharmaceutical or agrochemical candidates could be a fruitful area of research. The unique substitution pattern may lead to compounds with novel biological activities.
| Application Area | Potential Role of this compound | Anticipated Innovation |
| Polymer Chemistry | Monomer for poly(arylene ether) synthesis. acs.orggoogle.com | Materials with enhanced thermal stability and tailored solubility. nih.gov |
| Materials Science | Building block for functional membranes. acs.org | Membranes with improved performance in gas separation or filtration. acs.org |
| Medicinal Chemistry | Scaffold for the synthesis of bioactive molecules. | Discovery of new therapeutic agents with unique structures. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
